3-(3-(Trifluoromethoxy)phenyl)propanoic acid

Lipophilicity Drug Design Physicochemical Property

3-(3-(Trifluoromethoxy)phenyl)propanoic acid (CAS 168833-77-0), also known as 3-(trifluoromethoxy)hydrocinnamic acid, is a meta-substituted phenylpropanoic acid fluorinated building block. It features a trifluoromethoxy (-OCF3) group on the phenyl ring, linked to a propanoic acid chain.

Molecular Formula C10H9F3O3
Molecular Weight 234.17 g/mol
CAS No. 168833-77-0
Cat. No. B066705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Trifluoromethoxy)phenyl)propanoic acid
CAS168833-77-0
Molecular FormulaC10H9F3O3
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)CCC(=O)O
InChIInChI=1S/C10H9F3O3/c11-10(12,13)16-8-3-1-2-7(6-8)4-5-9(14)15/h1-3,6H,4-5H2,(H,14,15)
InChIKeyWGEVFUNNEITJFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of 3-(3-(Trifluoromethoxy)phenyl)propanoic acid (CAS 168833-77-0) for Medicinal Chemistry and Chemical Biology


3-(3-(Trifluoromethoxy)phenyl)propanoic acid (CAS 168833-77-0), also known as 3-(trifluoromethoxy)hydrocinnamic acid, is a meta-substituted phenylpropanoic acid fluorinated building block. It features a trifluoromethoxy (-OCF3) group on the phenyl ring, linked to a propanoic acid chain [1]. This compound is primarily utilized as a synthetic intermediate in the preparation of peroxisome proliferator-activated receptor (PPAR) agonists and other bioactive molecules [2]. Its distinct electronic profile and enhanced lipophilicity compared to non-fluorinated analogs position it as a critical fragment for medicinal chemistry optimization [1].

Meta-OCF3 Substitution Matters: Why Generic Phenylpropanoic Acid Analogs Cannot Replace CAS 168833-77-0


In scientific procurement, assuming that any trifluoromethoxy-phenylpropanoic acid isomer or non-fluorinated analog can substitute for the meta-substituted target compound introduces significant risk. The -OCF3 group is a powerful electron-withdrawing substituent that alters the pKa and lipophilicity (LogP) of the propanoic acid scaffold in quantifiable ways [1]. Crucially, the meta position imparts a unique electronic resonance and steric profile compared to ortho or para isomers, which can dictate the binding conformation in target proteins such as PPARα and ABL kinases [2][3]. Substituting with a non-fluorinated analog (3-phenylpropanoic acid) or an alternative isomer without rigorous validation can lead to loss of target engagement, altered pharmacokinetics, or failed synthetic routes in subsequent coupling reactions. The quantitative evidence below details these non-interchangeable properties.

Differentiation Evidence for 3-(3-(Trifluoromethoxy)phenyl)propanoic acid: Physicochemical and Positional Selectivity


Enhanced Lipophilicity (LogP) vs. Unsubstituted Analog Improves Membrane Permeability

The introduction of the meta-trifluoromethoxy group significantly increases the compound's lipophilicity compared to the unsubstituted 3-phenylpropanoic acid scaffold. The target compound has a computed XLogP3-AA of 2.9 [1], while 3-phenylpropanoic acid has a computed XLogP3-AA of 1.8 [2]. This 1.1 LogP unit increase represents an approximately 12.6-fold greater partition coefficient, indicating enhanced membrane permeability potential, a critical factor in crossing cellular barriers for intracellular targets.

Lipophilicity Drug Design Physicochemical Property

Increased Acidity (pKa Shift) vs. Unsubstituted Analog Influences Ionization State

The electron-withdrawing nature of the -OCF3 group affects the acidity of the carboxylic acid moiety. The target compound has a predicted pKa of 4.56 ± 0.10 , while the unsubstituted 3-phenylpropanoic acid has a predicted pKa of 4.74 ± 0.10 . This -0.18 pKa unit shift indicates a slightly stronger acid, meaning the target compound is more ionized at a given physiological pH, which can influence solubility, protein binding, and the compound's behavior in formulate.

Acidity Physicochemical Property Drug Formulation

Meta Positional Isomerism Directs PPAR Ligand Binding Geometry Versus Para Isomer

In the context of PPARα agonist development, the substitution pattern on the phenyl ring is critical for binding affinity. Patent US 7,049,342 explicitly claims substituted phenylpropionic acid derivatives where R1 can be a trifluoromethoxy group, and the overall conformation determines PPAR activation potency [1]. While the patent does not provide specific EC50 values for the isolated meta-acid fragment, the general formula demonstrates that the meta-substituted phenylpropanoic acid scaffold is a key intermediate for generating potent agonists [1]. The para isomer (4-(trifluoromethoxy)hydrocinnamic acid, CAS 886499-74-7) would produce a different 'exit vector' geometry, potentially leading to a different binding mode or attenuated activity when used as a building block for the same final compounds.

PPAR Agonist Positional Isomer Medicinal Chemistry

Application Scenarios for 3-(3-(Trifluoromethoxy)phenyl)propanoic acid (CAS 168833-77-0) Linked to Quantified Differentiation


Synthesis of Patent-Defined PPARα Agonists for Cardiometabolic Disease

The compound serves as a core intermediate for novel PPARα agonists as described in US Patent 7,049,342 [1]. The mandatory meta-OCF3 substitution pattern dictates the final drug candidate's binding geometry, making this specific isomer indispensable. Suppliers must have documentation demonstrating correct positional isomerism (e.g., NMR, HPLC) to prevent costly synthesis failures.

Building Block for ABL Kinase Inhibitors in Targeted Oncology Therapies

As indicated by its inclusion in the patent family of BCR-ABL1 inhibitors (EA026559B1) [1], 3-(3-(trifluoromethoxy)phenyl)propanoic acid is a critical fragment for assembling advanced kinase inhibitors. The enhanced lipophilicity (XLogP3-AA = 2.9) of this fragment aids in the cellular permeability of the final elaborated inhibitor.

Fragment-Based Drug Design Requiring Increased Lipophilicity and Acidity Tuning

Compared to the general 3-phenylpropanoic acid fragment (XLogP3-AA = 1.8, pKa = 4.74), the target compound offers a distinct physicochemical profile (XLogP3-AA = 2.9, pKa = 4.56) [1][2]. This is particularly valuable in drug design campaigns where the aim is to increase the lipophilicity of a fragment while simultaneously fine-tuning its acidity to optimize binding kinetics and off-rate.

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